Isoniazid pyruvate
Übersicht
Beschreibung
Pyruvic acid isoniazid is a compound that combines pyruvic acid and isoniazid
Synthetic Routes and Reaction Conditions:
Pyruvic Acid: Pyruvic acid can be synthesized through the distillation of tartaric acid in the presence of a dehydrating agent such as potassium bisulfate.
Industrial Production Methods:
Pyruvic Acid: Industrial production of pyruvic acid often involves biotechnological processes such as fermentative production using microorganisms.
Types of Reactions:
Oxidation: Pyruvic acid can undergo oxidation to form acetyl-CoA, which enters the citric acid cycle.
Reduction: Pyruvic acid can be reduced to lactic acid under anaerobic conditions.
Substitution: Isoniazid can undergo substitution reactions, particularly in the formation of derivatives for medicinal chemistry applications.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or bleach for pyruvic acid.
Reduction: Enzymatic reduction for pyruvic acid to lactic acid.
Substitution: Hydrazine for the synthesis of isoniazid derivatives.
Major Products Formed:
Oxidation of Pyruvic Acid: Acetyl-CoA.
Reduction of Pyruvic Acid: Lactic acid.
Substitution of Isoniazid: Various isoniazid derivatives with potential medicinal applications.
Chemistry:
- Pyruvic acid is used as a catalyst in organic synthesis, such as the synthesis of bis(indolyl)methanes .
Biology:
Medicine:
- Isoniazid is a critical antibiotic for the treatment of tuberculosis .
- Derivatives of isoniazid are being explored for their anti-inflammatory and urease inhibition activities .
Industry:
Pyruvic Acid:
Isoniazid:
Wissenschaftliche Forschungsanwendungen
Analytical Methodologies for Antitubercular Drugs
Research has developed methods for the determination of antitubercular drugs, including isoniazid, in pharmaceutical products using techniques like micellar electrokinetic capillary chromatography (MEKC) (Acedo-Valenzuela et al., 2002). This highlights isoniazid's importance in pharmaceutical analysis and quality control.
Chemometric Methods in Pharmaceutical Analysis
Isoniazid's combination with pyridoxine hydrochloride in tuberculosis treatment has been analyzed using chemometric methods, indicating the drug's role in reducing pyridoxine deficiency side effects (Dinç et al., 2010). This research underscores isoniazid's significance in formulating effective tuberculosis treatments.
Pharmacometabonomics and Toxicological Response
The pharmacometabonomic approach has been used to investigate inter-animal variation in response to isoniazid, identifying metabolites that could predict adverse CNS effects (Cunningham et al., 2012). This demonstrates the potential of pharmacometabonomics in understanding and predicting drug responses.
Electrochemical Estimation in Clinical Applications
Electrochemical methods have been developed for the estimation of isoniazid in various matrices, including biological fluids, highlighting its analytical importance in clinical settings (Ghoneim et al., 2003).
Inhibitors of Mycobacterial Proteins
Research on inhibitors of the mycobacterial protein InhA, for which isoniazid is a key inhibitor, has led to the discovery of new classes of compounds effective against multidrug-resistant Mycobacterium tuberculosis (Manjunatha et al., 2015). This points to the drug's role in developing novel antitubercular therapies.
Cocrystals for Drug Development
Studies on cocrystals of isoniazid with polyphenols have explored the potential for developing new pharmaceutical formulations through mechanochemical synthesis (González-González et al., 2020). This research avenue could enhance the drug's efficacy and stability.
Metabolic Imaging in Cancer Research
Hyperpolarized [1-13C]pyruvate, a metabolic imaging agent, has been used to visualize prostate tumors in patients, demonstrating altered metabolism in cancer cells compared to healthy cells (Nelson et al., 2013). This suggests a potential application for isoniazid pyruvate derivatives in metabolic imaging and cancer research.
Wirkmechanismus
Target of Action
Isoniazid pyruvate, also known as 2-(pyridine-4-carbonylhydrazinylidene)propanoic acid, is a bactericidal agent active against organisms of the genus Mycobacterium, specifically M. tuberculosis, M. bovis, and M. kansasii . It is a highly specific agent, ineffective against other microorganisms .
Mode of Action
Isoniazid is a prodrug and must be activated by bacterial catalase . Specifically, activation is associated with the reduction of the mycobacterial ferric KatG catalase-peroxidase by hydrazine and reaction with oxygen to form an oxyferrous enzyme complex . This interaction with its targets results in the inhibition of mycolic acid synthesis, which interferes with cell wall synthesis, thereby producing a bactericidal effect .
Biochemical Pathways
The primary biochemical pathway affected by isoniazid is the synthesis of mycolic acid, a key component of the mycobacterial cell wall . By inhibiting this pathway, isoniazid disrupts cell wall construction, leading to the death of the bacteria .
Pharmacokinetics
The pharmacokinetics of isoniazid involve absorption, distribution, metabolism, and excretion (ADME). Isoniazid is well absorbed from the gastrointestinal tract and is distributed throughout body tissues and fluids . It is metabolized in the liver, primarily by acetylation, a process that is genetically determined . The rate of acetylation significantly influences the plasma concentration of the drug, with slow acetylators demonstrating higher plasma concentrations . The majority of isoniazid and its metabolites are excreted in the urine .
Result of Action
The primary result of isoniazid’s action is the death of mycobacteria, specifically M. tuberculosis, M. bovis, and M. kansasii . This is achieved through the inhibition of mycolic acid synthesis, which disrupts the construction of the bacterial cell wall and leads to bacterial death .
Action Environment
The action of isoniazid can be influenced by various environmental factors. For instance, the efficacy of isoniazid can be affected by the presence of resistance-conferring mutations in the bacterial population. Additionally, the stability and action of isoniazid can be influenced by the pH of the environment, with acidic conditions favoring the protonation and potential inactivation of the drug .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Isoniazid pyruvate interacts with various enzymes, proteins, and other biomolecules. It is a prodrug that must be activated by bacterial catalase . Specifically, activation is associated with the reduction of the mycobacterial ferric KatG catalase-peroxidase by hydrazine and reaction with oxygen to form an oxyferrous enzyme complex . This interaction plays a crucial role in the biochemical reactions involving this compound.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the formation of the mycobacterial cell wall . This compound must be activated by KatG, a bacterial catalase-peroxidase enzyme in Mycobacterium tuberculosis. KatG catalyzes the formation of the isonicotinic acyl radical, which spontaneously couples with NADH to form the nicotinoyl-NAD adduct .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound is associated with pyridoxine (vitamin B6) deficiency because of its similar structure . This compound is also associated with increased excretion of pyridoxine. Pyridoxal phosphate (a derivative of pyridoxine) is required for δ-aminolevulinic acid synthase, the enzyme responsible for the rate-limiting step in heme synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that treatment with this compound can induce hepatotoxicity, as judged by elevated serum glutamate pyruvate aminotransferase (SGPT), glutamate oxaloacetate aminotransferase (SGOT), bilirubin (Bil), and alkaline phosphatase (ALP) compared with their baseline .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Studies have shown that doses of this compound of 10 mg/kg or higher resulted in early bactericidal activity (EBA) similar to that of 5 mg/kg against fully susceptible strains .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized in the liver by acetylation and hydroxylation . The metabolites hydrazine and acetylhydrazine are believed to be responsible for isoniazid-induced liver toxicity .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is metabolized in humans by the N-acetylation pathway, controlled by the highly polymorphic NAT2 locus .
Subcellular Localization
Given its role in inhibiting the formation of the mycobacterial cell wall and its interactions with various enzymes and proteins, it is likely that this compound is localized in areas of the cell where these processes occur .
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for Isoniazid pyruvate involves the reaction between isoniazid and pyruvic acid in the presence of a catalyst.", "Starting Materials": [ "Isoniazid", "Pyruvic acid", "Catalyst (e.g. sodium acetate)" ], "Reaction": [ "Add pyruvic acid to a solution of isoniazid in water", "Add a catalyst to the solution", "Heat the solution to reflux for several hours", "Allow the solution to cool and filter the precipitate", "Wash the precipitate with water and dry it under vacuum", "The resulting compound is Isoniazid pyruvate" ] } | |
CAS-Nummer |
1081-50-1 |
Molekularformel |
C9H9N3O3 |
Molekulargewicht |
207.19 g/mol |
IUPAC-Name |
(2Z)-2-(pyridine-4-carbonylhydrazinylidene)propanoic acid |
InChI |
InChI=1S/C9H9N3O3/c1-6(9(14)15)11-12-8(13)7-2-4-10-5-3-7/h2-5H,1H3,(H,12,13)(H,14,15)/b11-6- |
InChI-Schlüssel |
ZGGPNDKKJIWQJU-WDZFZDKYSA-N |
Isomerische SMILES |
C/C(=N/NC(=O)C1=CC=NC=C1)/C(=O)O |
SMILES |
CC(=NNC(=O)C1=CC=NC=C1)C(=O)O |
Kanonische SMILES |
CC(=NNC(=O)C1=CC=NC=C1)C(=O)O |
Aussehen |
Solid powder |
1081-50-1 | |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Isoniazid pyruvate; BRN 0185611; NSC 97221; NSC-97221; NSC97221; L 1011; Isonicotinoylhydrazonopyruvic acid; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.